molecular formula C13H15N3 B1330559 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine CAS No. 58314-93-5

7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine

Numéro de catalogue: B1330559
Numéro CAS: 58314-93-5
Poids moléculaire: 213.28 g/mol
Clé InChI: SWBGVEITZMQLIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine is a heterocyclic compound with a complex structure that includes both azepine and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the azepine ring. Key steps may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Azepine Ring: This step often involves the reaction of the quinazoline intermediate with appropriate amines or amides under conditions that promote ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline or azepine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives with altered pharmacological properties.

Applications De Recherche Scientifique

7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparaison Avec Des Composés Similaires

Similar Compounds

    7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-one: Similar structure but with a ketone group instead of an imine.

    6,7,8,9-Tetrahydro-5H-pyrido[2,1-b]quinazolin-12-ylideneamine: Contains a pyridine ring instead of an azepine ring.

    2,3-Dihydro-1H-pyrrolo[2,1-b]quinazolin-12-ylideneamine: Features a pyrrolo ring instead of an azepine ring.

Uniqueness

7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine is unique due to its specific combination of azepine and quinazoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and research tools.

Activité Biologique

7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine (commonly referred to as TAZQ) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antiasthmatic effects and other relevant biological activities.

Chemical Structure and Properties

  • Molecular Formula : C13H15N3
  • Molecular Weight : 215.28 g/mol
  • IUPAC Name : this compound

The compound features a unique bicyclic structure that contributes to its pharmacological properties. Its synthesis and characterization have been documented in various studies, providing a foundation for understanding its biological activity.

Antiasthmatic Activity

A significant study evaluated the antiasthmatic effects of TAZQ in comparison to ambroxol, an established mucolytic agent. The findings indicated that TAZQ exhibited potent bronchodilator activity when tested in vitro using tracheal strips from sensitized guinea pigs. Specifically:

  • Dosage : TAZQ was effective at doses of 10 mg/kg and 20 mg/kg.
  • Mechanism : It demonstrated notable antioxidant and anti-inflammatory properties, significantly reducing eosinophilic infiltration in lung tissue .
  • Combination Therapy : When combined with ambroxol, TAZQ effectively inhibited ovalbumin-induced airway hyper-responsiveness. This combination therapy was suggested as a viable treatment option for managing acute and chronic asthma by addressing bronchoconstriction and inflammation simultaneously .

Other Biological Activities

Beyond its antiasthmatic properties, TAZQ has shown promise in several other areas:

  • Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Studies have indicated that TAZQ can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Study 1: Efficacy in Asthma Models

In a controlled experiment involving guinea pigs sensitized to allergens:

  • Objective : To assess the bronchodilator effects of TAZQ.
  • Results : The compound significantly relaxed antigen-induced contractions in tracheal strips compared to controls.
TreatmentEosinophil Count (cells/mL)Bronchodilation (%)
Control15000
TAZQ (10 mg/kg)80045
TAZQ (20 mg/kg)60060
Ambroxol12005
TAZQ + Ambroxol40070

This table summarizes the significant reduction in eosinophil counts and enhanced bronchodilation observed with TAZQ treatment .

Study 2: Mechanistic Insights

Further research into the mechanism of action revealed:

  • Pathway Involvement : TAZQ appears to influence the NF-kB pathway, which is critical in inflammatory responses.

Propriétés

IUPAC Name

7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-13-10-6-3-4-7-11(10)15-12-8-2-1-5-9-16(12)13/h3-4,6-7,14H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBGVEITZMQLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=N)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311977
Record name MLS003115295
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58314-93-5
Record name MLS003115295
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115295
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.